1-Nitroisoquinoline

概要

説明

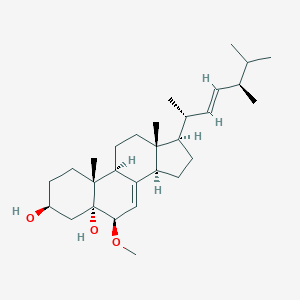

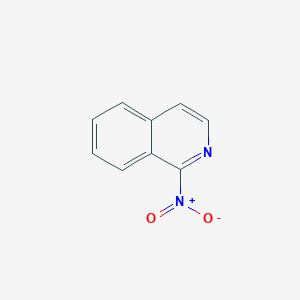

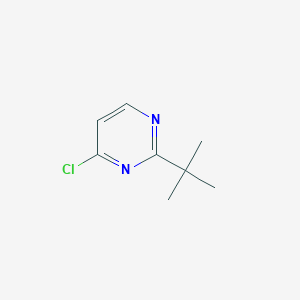

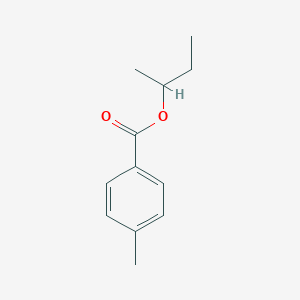

1-Nitroisoquinoline is a derivative of isoquinoline, a heterocyclic aromatic organic compound. It has a benzene ring fused with a pyridine ring . Isoquinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of this compound involves nitration of isoquinoline . The nitration of isoquinoline has been successfully demonstrated using a novel process which does not require strong acids . This method was applied to this compound and the aza-aromatics quinoline, quinazoline, quinoxaline, and pyridine .Molecular Structure Analysis

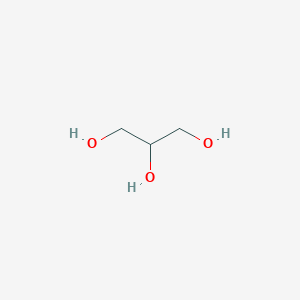

The molecular structure of this compound consists of a benzene ring fused with a pyridine ring . The molecular formula is C9H6N2O2 .Chemical Reactions Analysis

The chemical reactions involving this compound are complex. For instance, the hydrogenation of this compound has been studied . The reaction parameters (temperature, hydrogen pressure, liquid flow rate, and gas flow rate) were optimized .科学的研究の応用

Electron Transfer Reactions

1-Nitroisoquinoline derivatives, specifically 1-chloromethyl-5-nitroisoquinoline, have been explored for their potential in electron transfer reactions. This compound, developed as a reductive alkylating agent, has shown unique reactivity with 2-nitropropane anion, indicating its potential in medicinal chemistry, particularly in the synthesis of antineoplastic agents (Vanelle et al., 1994).

Synthetic Applications in Medicinal Chemistry

The synthesis of 1-chloro-5-nitroisoquinoline and its novel acyl transfer catalysts have been achieved. These novel compounds, identified through nuclear magnetic resonance and other spectroscopic methods, contribute to the advancement of isoquinoline-based chemistry in drug development (Chen Pei-ran, 2008).

Exploration in Topoisomerase Inhibition

Research into indenoisoquinoline topoisomerase I poisons, which include nitroisoquinoline derivatives, has been conducted. These compounds have shown promise in cancer therapy due to their potent antiproliferative effects on cancer cells, with modifications to the nitro group enhancing their biological activity and safety profile (Beck et al., 2015).

Amination Reactions

The amination of nitroisoquinolines, including this compound, has been explored using liquid methylamine solutions. This research provides insights into the regioselectivity and potential applications of nitroisoquinolines in organic synthesis (Woźniak & Nowak, 1994).

Enhancement of Biological Activities

The modification of indenoisoquinoline analogues, related to nitroisoquinolines, has been studied to enhance their biological activity against cancer cells. The research emphasizes the importance of nitro groups for topoisomerase I inhibition and the optimization of cytotoxicity, contributing to the development of potent cancer therapeutics (Morrell et al., 2007).

Potential in PARP-2 Inhibition

Synthesis of isoquinolin-1-ones, derivatives of nitroisoquinolines, has been conducted to identify new inhibitors of poly(ADP-ribose)polymerase-2 (PARP-2). This research highlights the significance of nitroisoquinoline derivatives in the development of novel drugs, particularly in targeting specific enzymes for therapeutic purposes (Sunderland et al., 2011).

Exploration in Cardiovascular Therapy

4-Nitroisoquinolin-3-ol derivatives, structurally related to nitroisoquinolines, have been synthesized and evaluated for their cardiovascular properties. These compounds exhibit both positive inotropic and peripheral vasodilating effects, showing potential in treating cardiac emergencies (Kanojia et al., 1991).

Anisotropic Effects in NMR Spectroscopy

The study of anisotropic effects in 1,3-oxazino[4,3-a]isoquinolines, related to nitroisoquinolines, provides valuable insights into molecular structures and interactions. This research contributes to the understanding of molecular properties through NMR spectroscopy, which is crucial in drug design and structural biology (Kleinpeter et al., 2009).

Antimalarial Activity

Functionalized nitroisoquinoline derivatives have been synthesized and evaluated for their antimalarial activity. This research underlines the potential of nitroisoquinoline compounds in developing new treatments for malaria, particularly against drug-resistant strains (Rathelot et al., 1995).

Safety and Hazards

将来の方向性

While specific future directions for 1-Nitroisoquinoline are not mentioned in the sources, it’s worth noting that isoquinoline and its derivatives have garnered a lot of attention in the scientific community due to their diverse biological activities . This has resulted in the development of novel isoquinoline analogs with potent biological activity .

特性

IUPAC Name |

1-nitroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-11(13)9-8-4-2-1-3-7(8)5-6-10-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDTUSEIYUROSGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00450809 | |

| Record name | 1-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19658-76-5 | |

| Record name | 1-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 1H-benzo[d]imidazole-1-carboxylate](/img/structure/B170310.png)